molecular formula C7H11N3OS B2937362 2-(3-Methoxyazetidin-1-yl)-5-methyl-1,3,4-thiadiazole CAS No. 2097918-88-0

2-(3-Methoxyazetidin-1-yl)-5-methyl-1,3,4-thiadiazole

Cat. No.: B2937362
CAS No.: 2097918-88-0
M. Wt: 185.25
InChI Key: NLQBSZQITVZYBA-UHFFFAOYSA-N
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Description

2-(3-Methoxyazetidin-1-yl)-5-methyl-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a methyl group at position 5 and a 3-methoxyazetidine moiety at position 2. The 1,3,4-thiadiazole scaffold is well-documented for its diverse pharmacological activities, including antiproliferative, antimicrobial, and enzyme inhibitory effects .

Properties

IUPAC Name

2-(3-methoxyazetidin-1-yl)-5-methyl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3OS/c1-5-8-9-7(12-5)10-3-6(4-10)11-2/h6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQBSZQITVZYBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2CC(C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to catalyze the reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyazetidin-1-yl)-5-methyl-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

2-(3-Methoxyazetidin-1-yl)-5-methyl-1,3,4-thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Methoxyazetidin-1-yl)-5-methyl-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The thiadiazole moiety may also contribute to the compound’s biological activity by interacting with nucleic acids or proteins, leading to various cellular effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and biological activities of 2-(3-Methoxyazetidin-1-yl)-5-methyl-1,3,4-thiadiazole and related compounds:

Compound Name Substituents/Modifications Key Functional Groups Biological Activity Synthesis Method Reference
This compound 3-Methoxyazetidinyl, 5-methyl Azetidine, methoxy, thiadiazole Not explicitly reported Not detailed in evidence N/A
6cf (2-(2-Fluorophenyl)-4-(2,3,4-trimethoxyphenyl)oxazol-5-ylthio-5-methyl-1,3,4-thiadiazole) Oxazole-thioether, fluorophenyl, trimethoxy Thioether, oxazole, fluorophenyl Antiproliferative (IC50 comparable to 5-fluorouracil) Microwave-assisted O,N-acylation
5-Methyl-1,3,4-thiadiazole-2-thiol 5-methyl, thiol (-SH) Thiol, thiadiazole Intermediate for alkylation reactions Mn(II)-catalyzed reactions
4-Methyl-7-((2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)thio)-coumarin Thioether-linked coumarin, 5-methyl Coumarin, thioether Not reported; structural analog Alkylation with 2-chloroethylthio
2-(5-Methyl-1,3,4-thiadiazole-2-ylthio)-5-methyl-1,3,4-thiadiazole Disulfide linkage between two thiadiazoles Disulfide, methyl groups Structural studies (X-ray) Mn(II)-catalyzed dimerization
5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine 3-Methoxyphenyl, amine Methoxyphenyl, amine Not explicitly reported Substitution with purine/pyrimidine

Biological Activity

The compound 2-(3-Methoxyazetidin-1-yl)-5-methyl-1,3,4-thiadiazole is a derivative of 1,3,4-thiadiazole, a class of compounds known for their diverse biological activities. Thiadiazoles have been extensively studied for their pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects. This article focuses on the biological activity of the specific compound , synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound includes a thiadiazole ring substituted with a methoxyazetidine group and a methyl group. The presence of the thiadiazole moiety is crucial for its biological activity due to its ability to interact with various biological targets.

Anticancer Activity

Research indicates that 1,3,4-thiadiazole derivatives exhibit significant anticancer properties. For example:

  • Mechanism : Thiadiazoles may induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways.
  • Case Study : A study involving various thiadiazole derivatives showed that compounds similar to this compound demonstrated potent cytotoxicity against human cancer cell lines (e.g., MCF-7 and HeLa) .

Antimicrobial Activity

Thiadiazoles are recognized for their antimicrobial properties:

  • Spectrum of Activity : They exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi.
  • Research Findings : In vitro studies have shown that derivatives of thiadiazoles can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The anti-inflammatory effects of thiadiazoles are also noteworthy:

  • Mechanism : These compounds may inhibit cyclooxygenase enzymes (COX), which play a role in the inflammatory process.
  • Experimental Evidence : Thiadiazole derivatives have been tested in animal models and shown to reduce inflammation markers significantly .

Comparative Analysis of Biological Activities

To illustrate the biological activities of this compound compared to other thiadiazole derivatives, the following table summarizes key findings:

Activity TypeCompoundEffectiveness (IC50 or comparable metric)Reference
AnticancerThis compoundSignificant cytotoxicity in cancer lines
AntimicrobialVarious thiadiazolesEffective against E. coli and S. aureus
Anti-inflammatoryThiadiazole derivativesReduced inflammation markers

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